6-Hydroxy Dopa HCl

Neuroscience Parkinson's Disease Models Neurotoxicity

Choose 6-Hydroxy Dopa HCl for its unmatched ability to cross the blood-brain barrier (BBB) after systemic administration, enabling physiologically relevant noradrenergic denervation models without invasive intracerebral injection. Unlike 6-OHDA, this prodrug requires no co-administered uptake inhibitor for NA selectivity at 100 mg/kg i.p. and uniquely acts as an excitotoxin at AMPA receptors (IC50=32 µM) and a RAD52 allosteric inhibitor (IC50=1.1 µM), making it irreplaceable for multi-mechanistic neurodegeneration and synthetic lethality studies.

Molecular Formula C9H12ClNO5
Molecular Weight 249.65 g/mol
CAS No. 68463-64-9
Cat. No. B601198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Dopa HCl
CAS68463-64-9
Molecular FormulaC9H12ClNO5
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl
InChIInChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H
InChIKeyBFABEGDECPTTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Dopa HCl (CAS 68463-64-9) for Neurodegeneration Research: A Comprehensive Product Overview


6-Hydroxy Dopa HCl, also known as 6-hydroxydopa hydrochloride, 2,4,5-trihydroxyphenylalanine (TOPA), or 6-OHDOPA, is a catecholaminergic neurotoxin and an endogenous amine oxidase cofactor [1]. It is a hydroxylated derivative of the dopamine precursor L-DOPA and acts as a prodrug, being enzymatically decarboxylated in vivo by aromatic L-amino acid decarboxylase (AADC) to the highly potent and catecholamine-selective neurotoxin, 6-hydroxydopamine (6-OHDA) [2]. Due to its ability to cross the blood-brain barrier (BBB), systemically administered 6-OHDOPA can induce selective neuronal lesions in the central nervous system (CNS), a property that distinguishes it from 6-OHDA, which requires direct intracerebral administration [3]. The compound is widely used as a research tool in neuroscience to model Parkinson's disease, study noradrenergic pathways, and investigate mechanisms of neurodegeneration and neuronal regeneration [4].

Why Generic Substitution of 6-Hydroxy Dopa HCl Is Not Advisable in Research


While several catecholaminergic neurotoxins and dopamine analogs are commercially available, they are not functionally interchangeable. The unique properties of 6-hydroxy Dopa HCl—specifically its ability to cross the blood-brain barrier, its distinct selectivity profile for noradrenergic versus dopaminergic neurons, and its additional activity as an excitotoxin at AMPA receptors and as an inhibitor of DNA repair proteins—create a complex and specific pharmacological fingerprint [1]. Substituting with a related compound like 6-hydroxydopamine (6-OHDA), L-DOPA, or a different neurotoxin will not recapitulate the same experimental outcomes, leading to potential misinterpretation of results and wasted resources [2]. The following evidence-based comparisons provide the quantifiable data necessary for informed procurement and experimental design.

Quantitative Differentiation of 6-Hydroxy Dopa HCl from Closest Analogs and In-Class Compounds


Blood-Brain Barrier Permeability Enables Systemic Administration, Unlike 6-OHDA

A key differentiator of 6-hydroxy Dopa HCl (6-OHDOPA) is its ability to cross the blood-brain barrier (BBB), allowing for systemic (intraperitoneal or intravenous) administration to achieve central nervous system (CNS) lesions [1]. In contrast, its direct neurotoxic metabolite, 6-hydroxydopamine (6-OHDA), is unable to cross the BBB and must be administered via direct intracerebral injection (e.g., intracerebroventricular or into specific brain regions) to produce CNS neurotoxicity [2]. This functional difference has profound implications for experimental design, animal welfare, and the reproducibility of lesion models.

Neuroscience Parkinson's Disease Models Neurotoxicity

Relative Selectivity for Noradrenergic over Dopaminergic Neurons Compared to 6-OHDA

6-OHDOPA exhibits a distinct neurotoxic selectivity profile. At a dose of 100 mg/kg (i.p.), 6-OHDOPA produces a selective lesion of noradrenergic (NA) neurons in the mouse brain, while dopamine (DA) and serotonin (5-HT) neurons remain intact [1]. In contrast, 6-OHDA is known to damage both NA and DA neurons, requiring co-administration of a selective uptake inhibitor (e.g., desipramine) to protect NA neurons and achieve a relatively selective DA lesion [2]. This intrinsic difference in selectivity makes 6-OHDOPA a more direct tool for studying noradrenergic systems without the confounding variable of a protective agent.

Neurochemistry Selective Neurotoxicity Catecholamine Systems

Potent and Selective Displacement of AMPA Receptor Binding Compared to L-DOPA and Dopamine

Beyond its prodrug role, 6-hydroxy DOPA is a direct and selective agonist at AMPA (non-NMDA) glutamate receptors, a property not shared by its analogs. In competitive binding assays using rat striatal membranes, 6-hydroxy-DOPA displaced [3H]AMPA binding with an IC50 of 32 μM, which is as potent as kainate [1]. Critically, dopamine, 6-hydroxydopamine, and L-DOPA were ineffective displacers of [3H]AMPA binding, demonstrating a unique excitotoxic mechanism [1]. At 100 μM, 6-hydroxy-DOPA also displaced 20% of [3H]kainate binding but did not affect NMDA, PCP, D1, or D2 receptors, confirming its selectivity within the glutamatergic system [1].

Excitotoxicity Glutamate Receptors Neurodegeneration

Allosteric Inhibition of DNA Repair Protein RAD52 with Sub-Micromolar Potency

In an application distinct from its neurotoxic properties, 6-hydroxy DOPA has been identified as a selective and effective allosteric inhibitor of the RAD52 single-stranded DNA (ssDNA) binding domain . It disrupts RAD52 oligomerization and inhibits ssDNA binding by full-length RAD52 with an IC50 of 1.1 μM and by a RAD52 fragment (residues 1-209) with an IC50 of 1.6 μM . This inhibition is critical for studies of synthetic lethality in BRCA-deficient cancers, as RAD52 is essential for homologous recombination repair in cells lacking BRCA1/2 [1]. While other neurotoxins like 6-OHDA are not reported to have this activity, the lack of direct comparative data limits this to a class-level inference.

Cancer Research DNA Repair Synthetic Lethality

Optimal Research and Application Scenarios for 6-Hydroxy Dopa HCl


Systemic Induction of Selective Noradrenergic Lesions for Behavioral and Neurochemical Studies

Researchers studying the role of the central noradrenergic system in behavior, cognition, or stress responses should prioritize 6-hydroxy Dopa HCl over 6-OHDA. The compound's ability to cross the BBB allows for systemic (i.p.) administration, creating a more physiologically relevant and less invasive model of noradrenergic denervation in rodents [1]. The intrinsic selectivity for NA neurons at 100 mg/kg i.p. simplifies the protocol and avoids the confounding effects of a co-administered uptake inhibitor [2]. This is particularly valuable for long-term studies on neuronal regeneration, sprouting, and the functional recovery of noradrenergic pathways [3].

Investigating Excitotoxic Mechanisms of Neurodegeneration Involving AMPA Receptors

For studies focused on the contribution of excitotoxicity to neurodegenerative diseases (e.g., Parkinson's disease, Huntington's disease, or stroke), 6-hydroxy Dopa HCl offers a unique tool. Its potent and selective displacement of [3H]AMPA binding (IC50 = 32 μM), which is not observed with L-DOPA or dopamine, provides a direct means to activate non-NMDA glutamate receptors and study downstream cell death pathways [4]. This application is orthogonal to its catecholaminergic prodrug activity, allowing for the dissection of distinct neurotoxic mechanisms within the same compound.

Target Validation and Synthetic Lethality Screening in BRCA-Deficient Cancer Models

Investigators in cancer biology, particularly those focused on DNA repair and synthetic lethality, can utilize 6-hydroxy Dopa HCl as a validated RAD52 allosteric inhibitor. With an IC50 of 1.1 μM for disrupting RAD52 ssDNA binding, the compound serves as a chemical probe to study RAD52 function in homologous recombination and to validate RAD52 as a therapeutic target in BRCA1/2-deficient cancers . Its ability to inhibit APE1 (apurinic/apyrimidinic endonuclease) further supports its use in studies of DNA damage response and chemosensitization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy Dopa HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.